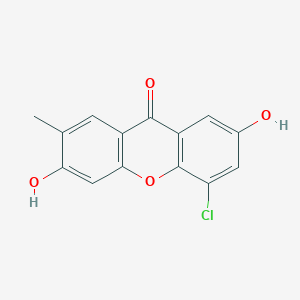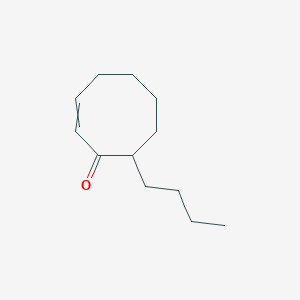
8-Butylcyclooct-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butylcyclooct-2-en-1-one is an organic compound with the molecular formula C12H20O It is a member of the cyclooctenone family, characterized by an eight-membered ring containing a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Butylcyclooct-2-en-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a butyl-substituted cyclooctene, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, followed by oxidation using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to promote the cyclization and oxidation steps efficiently. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-Butylcyclooct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 8-butylcyclooct-2-en-1-ol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Halogenated cyclooctenones or other substituted derivatives.
Scientific Research Applications
8-Butylcyclooct-2-en-1-one has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Butylcyclooct-2-en-1-one involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is primarily influenced by the presence of the double bond and the ketone group, which can participate in nucleophilic and electrophilic reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
Cyclooct-2-en-1-one: Lacks the butyl substituent, resulting in different reactivity and applications.
5-Butylcyclooct-1-ene: Similar structure but lacks the ketone group, affecting its chemical behavior.
Cyclohexenone: Smaller ring size and different reactivity profile.
Uniqueness: 8-Butylcyclooct-2-en-1-one is unique due to its combination of an eight-membered ring, a double bond, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications.
Properties
CAS No. |
61214-17-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
8-butylcyclooct-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-8-11-9-6-4-5-7-10-12(11)13/h7,10-11H,2-6,8-9H2,1H3 |
InChI Key |
JEFNDYLRXHMWHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCCC=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


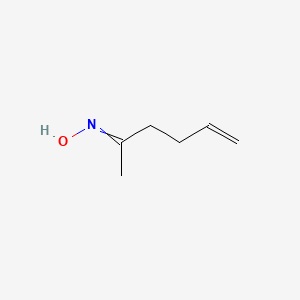
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)
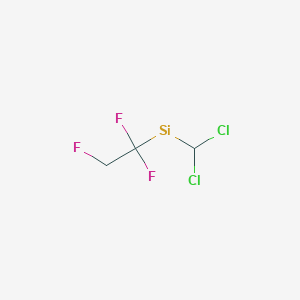
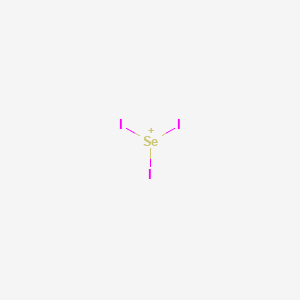
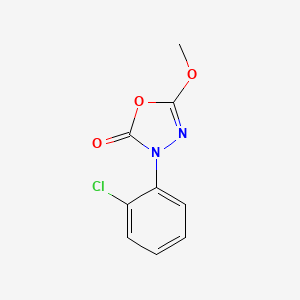
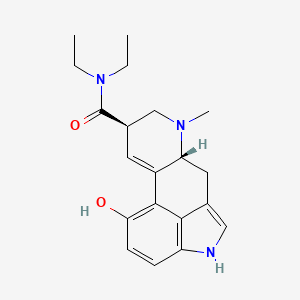
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
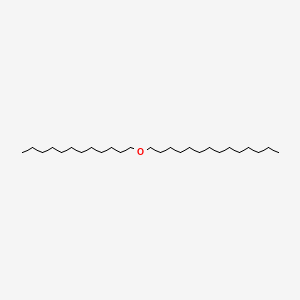
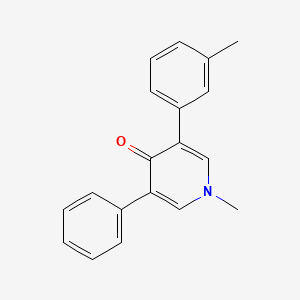
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
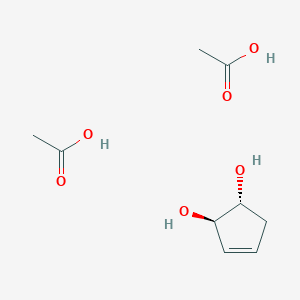
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
